2-Hydroxybenzimidazole
Overview
Description
2-Hydroxybenzimidazole is a heterocyclic aromatic organic compound that consists of a benzene ring fused to an imidazole ring with a hydroxyl group attached to the second carbon of the imidazole ring. This compound is known for its significant biological and pharmacological properties, making it a subject of interest in various scientific fields .
Mechanism of Action
Target of Action
2-Hydroxybenzimidazole is a biochemical reagent that has been found to have a significant impact on the intermediate-conductance Ca2±activated K+ channel (KCa3.1) . This channel plays a crucial role in various cellular processes, including cell proliferation, migration, and cytokine production in immunocompetent cells .
Mode of Action
The mode of action of this compound involves the induction of hyperpolarization in the KCa3.1 channel . This hyperpolarization increases the driving force for Ca2+ influx, which generally promotes cell proliferation, migration, and cytokine production in immunocompetent cells .
Biochemical Pathways
The this compound is metabolized by a hydroxylase to form benzene-1,2-diamine, which is further oxidized to catechol by benzoate-1,2-dioxygenase and mineralized . This process indicates that this compound affects the biochemical pathways related to the metabolism of benzimidazole compounds.
Result of Action
The primary result of the action of this compound is the promotion of cell proliferation, migration, and cytokine production in immunocompetent cells . This is achieved through the compound’s interaction with the KCa3.1 channel, leading to an increase in the driving force for Ca2+ influx .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been found to act as a corrosion inhibitor for steels, pure metals, and alloys in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . This suggests that the compound’s action, efficacy, and stability can be influenced by the chemical environment in which it is present.
Biochemical Analysis
Biochemical Properties
2-Hydroxybenzimidazole has been found to interact with various enzymes and proteins. It is known to be a potent inhibitor of various enzymes involved in a wide range of therapeutic uses
Cellular Effects
They have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves a variety of interactions at the molecular level. It is known to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It has been suggested that this compound is metabolised by a hydroxylase to this compound, and the furanyl ring of this intermediate is cleaved by a flavin-dependent monooxygenase to form benzene-1,2-diamine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Hydroxybenzimidazole typically involves the condensation of o-phenylenediamine with urea in the presence of an acid. The reaction is carried out by mixing o-phenylenediamine and acid in a reaction kettle, followed by the addition of urea. The mixture is then heated to a temperature range of 120-180°C and allowed to react for 2-8 hours. After the reaction, the pH of the solution is adjusted to 7-8 using a 30% sodium hydroxide solution, and the resulting solid is filtered, washed, and dried under reduced pressure to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of reaction kettles and controlled heating systems to ensure consistent product quality and yield. The industrial method avoids the use of toxic solvents like dimethylbenzene, making it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxybenzimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
2-Hydroxybenzimidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of corrosion inhibitors and as a precursor for various pharmaceuticals
Comparison with Similar Compounds
- 2-Methylbenzimidazole
- 2-Mercaptobenzimidazole
- 2-Phenylbenzimidazole
Comparison: 2-Hydroxybenzimidazole is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties. For instance, the hydroxyl group enhances its solubility in water and its ability to form hydrogen bonds, which can influence its interactions with biological targets. In contrast, 2-Methylbenzimidazole and 2-Phenylbenzimidazole lack this hydroxyl group, resulting in different solubility profiles and biological activities .
Properties
IUPAC Name |
1,3-dihydrobenzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILNNFMWIMZVEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060642 | |
Record name | 2H-Benzimidazol-2-one, 1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615-16-7 | |
Record name | 2-Benzimidazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzimidazolinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxybenzimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178108 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxybenzimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10383 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2H-Benzimidazol-2-one, 1,3-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-Benzimidazol-2-one, 1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxybenzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.467 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BENZIMIDAZOLINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV8118UZEW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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